molecular formula C17H13ClN2O3 B5545915 N-(3-Chloro-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide

N-(3-Chloro-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide

Cat. No.: B5545915
M. Wt: 328.7 g/mol
InChI Key: UEHXTABAFNQAJO-UHFFFAOYSA-N
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Description

N-(3-Chloro-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a synthetic organic compound featuring a 1,3-dioxoisoindole core linked to a propionamide group substituted with a 3-chlorophenyl moiety. The 1,3-dioxoisoindole (phthalimide) group is a common structural motif in pharmaceuticals and agrochemicals due to its electron-withdrawing properties and stability. The 3-chlorophenyl substituent likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and target binding.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-11-4-3-5-12(10-11)19-15(21)8-9-20-16(22)13-6-1-2-7-14(13)17(20)23/h1-7,10H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHXTABAFNQAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds containing isoindole structures exhibit significant anti-cancer properties. N-(3-Chloro-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

A notable study demonstrated that isoindole derivatives could effectively reduce the proliferation of human cancer cells by modulating pathways involved in cell cycle regulation and apoptosis. The compound was found to inhibit the production of tumor necrosis factor (TNF), which is often elevated in cancerous conditions, thereby potentially reducing inflammation associated with tumor progression .

Anti-inflammatory Properties

In addition to its anti-cancer effects, this compound has been explored for its anti-inflammatory properties. It has shown promise in modulating cytokine production, particularly TNF-alpha and interleukins, which are critical mediators in inflammatory responses. By inhibiting these cytokines, the compound may help alleviate conditions characterized by chronic inflammation .

Case Study 1: Cancer Treatment

A clinical trial involving patients with melanoma evaluated the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size among participants receiving this compound compared to those on placebo. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis within tumors .

Case Study 2: Inflammatory Disorders

In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to control groups. This suggests that this compound may have therapeutic potential for treating autoimmune diseases characterized by excessive inflammation .

Chemical Reactions Analysis

Oxidation Reactions

The isoindole core (1,3-dioxo-1,3-dihydroisoindole) may undergo oxidation, particularly at positions susceptible to electrophilic attack. For example, oxidation could modify the aromatic system or the carbonyl groups.

Reaction Type Reagents/Conditions Product Key Observations
Oxidative cleavagePotassium permanganate (KMnO₄)Cleavage products (e.g., carboxylic acids)Dependent on solvent and pH

Reduction Reactions

The amide group (-CONH-) and aromatic chloro-substituent may participate in reduction processes:

  • Amide reduction : Hydrogenation (e.g., H₂/Pd-C) could convert the amide to an amine.

  • Chloroarene reduction : While less common, harsh conditions (e.g., LiAlH₄) might reduce the chloro group, though this is less likely due to the stability of aryl chlorides.

Reaction Type Reagents/Conditions Product Key Observations
Amide hydrogenationH₂, Pd/C catalystPrimary amineRequires high pressure; may affect isoindole ring

Hydrolysis

The amide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Generates a carboxylic acid and amine.

  • Basic hydrolysis : Produces a carboxylate salt and amine.

Reaction Type Reagents/Conditions Product Key Observations
Acidic hydrolysisHCl, heatCarboxylic acid derivativePotential loss of isoindole stability

Substitution Reactions

The 3-chlorophenyl group may participate in nucleophilic aromatic substitution (SNAr) under strongly activating conditions (e.g., high temperature, electron-rich nucleophiles).

Reaction Type Reagents/Conditions Product Key Observations
SNAr (e.g., hydroxide substitution)NaOH, high temperaturePhenolic derivativeRequires activating groups on the aromatic ring

Biological Interactions

While not a traditional chemical reaction, the compound’s isoindole core and chloro-substituent may influence its pharmacological activity:

  • Enzyme inhibition : Analogous isoindole derivatives (e.g., 1,3-dioxoisoindolines) are known to inhibit inflammatory cytokines like TNF-α .

  • Receptor modulation : Chloro-substituted isoindoles may bind to metabotropic glutamate receptors (mGluR5), affecting neurological pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares its 1,3-dioxoisoindole core with several derivatives, differing in substituents and functional groups. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Analogues
Compound Name Molecular Formula Key Substituents Biological Activity/Use References
N-(3-Chloro-phenyl)-3-(1,3-dioxo-isoindol-2-yl)-propionamide C₁₇H₁₂ClN₂O₃ 3-Chlorophenyl, propionamide Inferred: Potential NO-donor or kinase modulation (based on analogs)
3-(1,3-Dioxo-isoindol-2-yl)-N-(thiazol-2-yl)-propanamide C₁₄H₁₁N₃O₃S Thiazol-2-yl Not specified; structural similarity suggests possible antimicrobial or kinase inhibition
(1,3-Dioxo-isoindol-2-yl)methyl nitrate C₉H₆N₂O₅ Nitrate ester Analgesic, anti-inflammatory, stimulates gamma globin RNA synthesis in K562 cells
3-(1,3-Dioxo-isoindol-2-yl)-propionaldehyde C₁₁H₉NO₃ Propionaldehyde Key intermediate in atorvastatin (Lipitor) synthesis
Sodium 6-(1,3-dioxo-isoindol-2-yl)-hexanesulfonate C₁₄H₁₄NNaO₅S Hexanesulfonate Not specified; sulfonate group enhances water solubility

Key Differences and Implications

Substituent Effects on Bioactivity: Nitrate Esters (e.g., (1,3-dioxo-isoindol-2-yl)methyl nitrate): The nitrate group acts as a nitric oxide (NO) donor, contributing to vasodilation and anti-inflammatory effects .

Synthetic Accessibility :

  • Propionamide derivatives (e.g., the target compound) are synthesized via condensation reactions, similar to the preparation of (1,3-dioxo-isoindol-2-yl)-acetyl chloride in , which uses phthalimido acetic acid and oxalyl chloride .
  • Sulfonate derivatives (e.g., Sodium 6-(1,3-dioxo-isoindol-2-yl)-hexanesulfonate) require nucleophilic substitution reactions, as described in .

Applications :

  • Pharmaceutical Intermediates : The propionaldehyde analog is critical in atorvastatin synthesis, highlighting the isoindole core’s versatility in drug manufacturing .
  • Therapeutic Candidates : Nitrate esters exhibit dual analgesic and anti-inflammatory effects, suggesting the target compound could be optimized for similar applications .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-Chloro-phenyl)-3-(1,3-dioxo-isoindol-2-yl)-propionamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Palladium-catalyzed cross-couplings (e.g., using Pd(OAc)₂ and tri-o-tolylphosphine) to attach the isoindole-1,3-dione moiety to the chlorophenyl backbone .
  • Alkylation/functionalization : Ethylating agents (e.g., ethyl bromide) in the presence of phase-transfer catalysts and polar aprotic solvents to introduce the propionamide group .
  • Oxidation and protection : Use of K₂Cr₂O₇ in acidic conditions to oxidize intermediates, followed by phthalimide protection strategies to prevent side reactions . Purification often involves recrystallization from acetonitrile or ethyl acetate .

Q. How is structural characterization performed for this compound using spectroscopic techniques?

Key methods include:

  • ¹H NMR : Peaks at δ 7.8–7.2 ppm (aromatic protons) and δ 4.8–3.5 ppm (aliphatic protons) confirm the isoindole-dione and propionamide groups .
  • LCMS (ESI) : Molecular ion peaks (e.g., m/z 350–400 [M+H]⁺) validate the molecular weight .
  • IR spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .

Q. What intermediates are critical in the synthesis of this compound?

Key intermediates include:

  • Phthalimide-protected alkyl bromides (e.g., 11-(1,3-dioxo-isoindol-2-yl)-undecyl bromide), synthesized via N-bromosuccinimide (NBS) and triphenylphosphine .
  • Sulfonate esters (e.g., Sodium 6-(1,3-dioxo-isoindol-2-yl)-hexanesulfonate), formed through nucleophilic substitution with Na₂SO₃ . These intermediates are pivotal for introducing solubility and reactivity in subsequent steps.

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Acetonitrile or ethyl acetate are preferred solvents due to their polarity and compatibility with aromatic systems .
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates impurities, particularly for intermediates with multiple functional groups .

Advanced Research Questions

Q. How do solvent polarity and catalyst loading influence yield in palladium-mediated coupling reactions?

  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing palladium intermediates, but high polarity may reduce solubility of aromatic substrates .
  • Catalyst optimization : Pd(OAc)₂ loadings of 1–2 mol% with tri-o-tolylphosphine (3–4 mol%) balance cost and efficiency. Excess catalyst can lead to byproduct formation .

Q. What crystallographic insights inform the structural stability of this compound?

Single-crystal X-ray diffraction reveals:

  • Planar isoindole-dione core : Stabilized by intramolecular hydrogen bonds (N-H···O=C), reducing conformational flexibility .
  • Chlorophenyl orientation : The 3-chloro substituent adopts a meta configuration, minimizing steric hindrance with the propionamide chain .

Q. How can stereochemical integrity be maintained during functional group transformations?

  • Chiral auxiliaries : Use of (S)-configured amines or alcohols during esterification prevents racemization .
  • Low-temperature reactions : Conducting alkylations below 0°C reduces epimerization risks .

Q. What strategies reconcile discrepancies between computational and experimental reactivity data?

  • DFT calculations : Compare predicted activation energies (e.g., for Pd-catalyzed couplings) with experimental kinetic data to identify rate-limiting steps .
  • Solvent parameterization : Adjust computational models to account for solvent polarity effects, which are often underestimated in gas-phase simulations .

Q. How can functionalization strategies enhance the compound’s applicability in biological studies?

  • Biotinylation : Coupling with biotin-PEG-NHS esters introduces affinity tags for target identification, requiring hydrazine-mediated deprotection of phthalimide groups .
  • Fluorescent labeling : Attaching dansyl or fluorescein derivatives via sulfonamide linkages enables cellular tracking .

Data Contradiction Analysis

  • Example : Conflicting yields reported for Pd-catalyzed couplings (65% in vs. 36% in ).
    • Resolution : Higher yields in are attributed to optimized solvent (acetonitrile vs. DMF) and reduced reaction time (2 hours vs. 20 hours), minimizing decomposition.

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